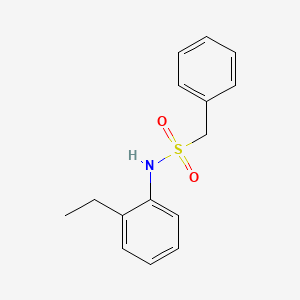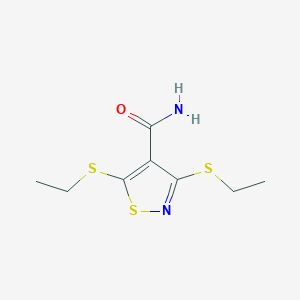
6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one" belongs to the chromen-4-one family, a class of compounds known for their diverse biological activities and applications in materials science. These compounds are derivatives of coumarins, which are naturally occurring in many plants and have been extensively studied for their pharmacological properties.
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves the Friedel-Crafts acylation, which is a critical step in constructing the core structure of these compounds. A notable synthesis approach is the one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides, leading to 2,3-disubstituted chromen-4-one derivatives. This method features mild reaction conditions and high yields, demonstrating the versatility and efficiency of synthesizing chromen-4-one derivatives (Bam & Chalifoux, 2018).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray crystallography, reveals the geometric configuration of these compounds. For example, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined, highlighting the coplanar nature of the pyran ring, a feature that might influence the physical and chemical properties of these molecules (Wang et al., 2005).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo various chemical reactions, including ring opening and closure, which are pivotal in further modifying the core structure for specific applications. The reactivity of these compounds can be analyzed through quantum studies, which provide insights into their reactivity and stability under different conditions (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
6-methoxy-3-(2-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-5-3-4-6-13(11)17(19)15-10-22-16-8-7-12(21-2)9-14(16)18(15)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXRAXHJSHIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5586437.png)
![4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)


![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5586451.png)
![N-(4-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586458.png)
![(1R*,5R*)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5586475.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid](/img/structure/B5586484.png)
![2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5586492.png)
![3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5586500.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586505.png)
![N-{3-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5586543.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5586546.png)
